

Isotopic Purity and Application of Cereulide-13C6: A Technical Guide

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Compound of Interest

Compound Name: Cereulide-13C6

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This technical guide provides an in-depth overview of the isotopic and chemical purity of **Cereulide-13C6**, a critical internal standard for the quantitative analysis of the emetic toxin Cereulide. The guide details the experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications and includes workflow diagrams for clarity.

Quantitative Data Summary

Cereulide-13C6 is primarily utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of Cereulide. While specific isotopic enrichment data is not consistently published by all commercial suppliers, the chemical purity is well-documented. High isotopic purity is crucial for an effective internal standard to avoid interference with the analyte signal.

Table 1: Chemical and Physical Properties of **Cereulide-13C6**

Property	Value	Source
Chemical Purity	>95%	Organix, Inc., FDA[1]
Molecular Formula	C ₅₁ ¹³ C ₆ H ₉₆ N ₆ O ₁₈	Sigma-Aldrich
Molecular Weight	1159.36 g/mol	Sigma-Aldrich
Appearance	Typically supplied as a solution in acetonitrile or as a solid	Organix, Inc., Sigma-Aldrich
Storage Conditions	-20°C	Sigma-Aldrich

A Note on Isotopic Purity:

The isotopic purity of a stable isotope-labeled compound refers to the percentage of molecules that contain the heavy isotope at the designated positions. For **Cereulide-13C6**, this would be the percentage of molecules containing six ¹³C atoms at the specified locations. High isotopic purity (ideally >99%) is essential to minimize the contribution of the labeled standard to the signal of the unlabeled analyte, thereby ensuring the accuracy of quantification. While a specific isotopic purity value for commercially available **Cereulide-13C6** is not readily available in public documentation, its widespread and effective use in validated methods, such as ISO 18465:2017, implies a sufficiently high isotopic enrichment for its intended purpose. The biosynthesis of ¹³C₆-cereulide is achieved by culturing *Bacillus cereus* with ¹³C-labeled precursors, a method that generally leads to high levels of isotope incorporation.

Experimental Protocols

The following protocols are based on established methods for the quantitative analysis of Cereulide in food matrices using **Cereulide-13C6** as an internal standard, primarily referencing the principles outlined in ISO 18465:2017.

2.1. Sample Preparation: Extraction of Cereulide from Food Matrices

- **Homogenization:** Homogenize a representative portion of the food sample.
- **Weighing:** Accurately weigh a specified amount of the homogenized sample (e.g., 3 g) into a centrifuge tube.

- Internal Standard Spiking: Add a known amount of **Cereulide-13C6** solution to the sample.
- Extraction: Add acetonitrile to the sample, typically in a 10:1 solvent-to-sample ratio (v/w).
- Shaking: Shake the mixture vigorously for a defined period (e.g., 60 minutes) to ensure thorough extraction.
- Centrifugation: Centrifuge the sample to pellet solid material.
- Supernatant Collection: Carefully collect the acetonitrile supernatant containing the Cereulide and **Cereulide-13C6**.
- Dilution (if necessary): The extract may be diluted with an appropriate solvent (e.g., acetonitrile/water) to bring the analyte concentration within the calibration range of the LC-MS/MS instrument.

2.2. Quantitative Analysis by UHPLC-MS/MS

This method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) for the separation and detection of Cereulide and its internal standard.

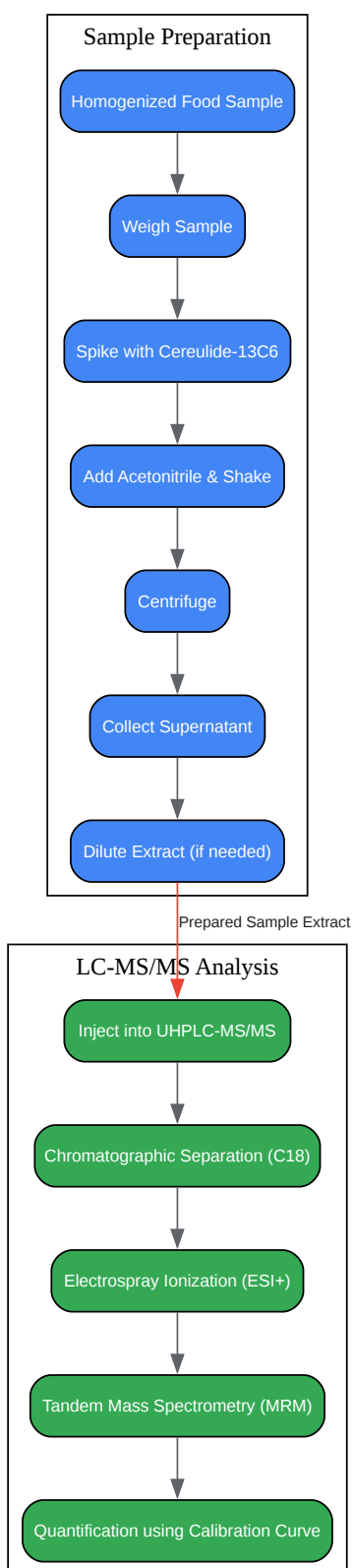
- Chromatographic Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient elution is commonly employed with:
 - Mobile Phase A: Water with a modifier such as ammonium formate and/or formic acid.
 - Mobile Phase B: Acetonitrile with a modifier such as formic acid.
- Injection Volume: A small volume of the sample extract (e.g., 5 μ L) is injected into the system.
- Mass Spectrometry: The analysis is performed in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both Cereulide and **Cereulide-13C6**.

Table 2: Mass Spectrometry Parameters for Cereulide and **Cereulide-13C6**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Source(s)
Cereulide	1170.7	314.4 or 357.2	499.4 or 172.2	FDA, MDPI
Cereulide-13C6	1176.7	172.2 or 358.2	315.4 or 173.2, 316.2	FDA, MDPI, PMC

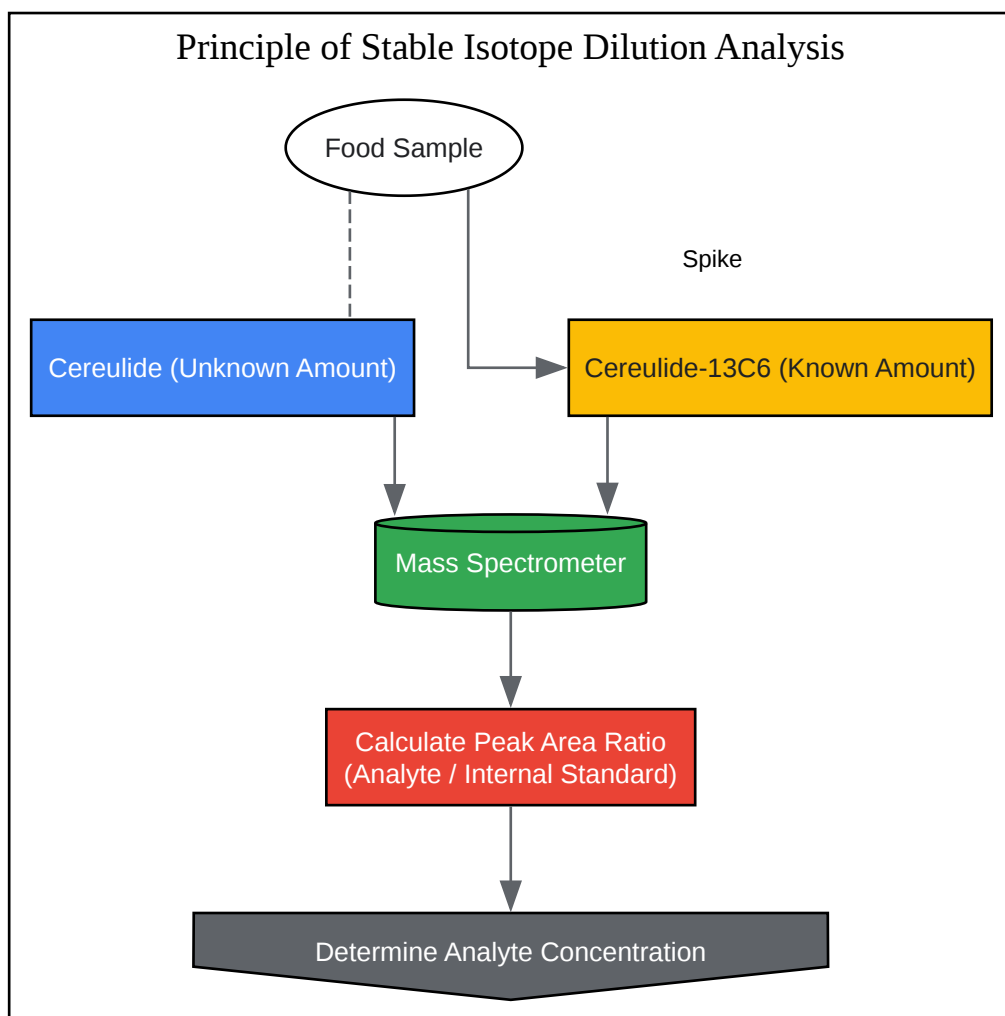
Calibration: A calibration curve is constructed by analyzing a series of standards containing known concentrations of Cereulide and a constant concentration of **Cereulide-13C6**. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

Mandatory Visualizations



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Caption: Experimental workflow for the quantification of Cereulide.



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Caption: Logical relationship in Stable Isotope Dilution Analysis.

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References

- 1. [fda.gov](https://www.fda.gov) [fda.gov]

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